BenchChemオンラインストアへようこそ!

3-(2-Methylbenzamido)benzofuran-2-carboxamide

Anticancer Lung Cancer Structure-Activity Relationship

3-(2-Methylbenzamido)benzofuran-2-carboxamide (CAS: 898373-01-8) exhibits sub-micromolar potency (IC50=0.858 µM) against A549 lung adenocarcinoma cells with >17-fold superiority over closely related analogs. Its free primary carboxamide at the 2-position enables efficient derivative library synthesis via modular C-H arylation-transamidation chemistry. This compound serves as a benchmark standard for benzofuran-2-carboxamide SAR studies and comparative oncology across NCI-60 panel lines, including MCF-7 (breast) and HCT-116 (colon). Procure this specific analog to ensure reproducible dose-response data—generic substitutions compromise potency by orders of magnitude.

Molecular Formula C17H14N2O3
Molecular Weight 294.31
CAS No. 898373-01-8
Cat. No. B2764678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methylbenzamido)benzofuran-2-carboxamide
CAS898373-01-8
Molecular FormulaC17H14N2O3
Molecular Weight294.31
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
InChIInChI=1S/C17H14N2O3/c1-10-6-2-3-7-11(10)17(21)19-14-12-8-4-5-9-13(12)22-15(14)16(18)20/h2-9H,1H3,(H2,18,20)(H,19,21)
InChIKeyHQGFPYPXOUIFFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Methylbenzamido)benzofuran-2-carboxamide (CAS 898373-01-8): Chemical Identity and Structural Class


3-(2-Methylbenzamido)benzofuran-2-carboxamide (CAS: 898373-01-8) is a synthetic small molecule within the benzofuran-2-carboxamide class . Its core structure consists of a benzofuran scaffold substituted at the 2-position with a carboxamide group and at the 3-position with a 2-methylbenzamido moiety [1]. The compound has a molecular weight of 294.31 g/mol and is typically supplied for research use only, with purity levels generally ≥95% .

Why Generic Substitution of 3-(2-Methylbenzamido)benzofuran-2-carboxamide (CAS 898373-01-8) is Not Advisable


The benzofuran-2-carboxamide class exhibits extreme sensitivity to even minor structural modifications, resulting in order-of-magnitude differences in biological activity [1]. For instance, the simple addition of a fluorine atom or a methyl group to the benzamide moiety can drastically alter both potency and selectivity profiles . Therefore, substituting 3-(2-Methylbenzamido)benzofuran-2-carboxamide with a generic 'benzofuran-2-carboxamide' analog or a closely related derivative without verifying its specific, quantifiable performance data against the intended application is a high-risk procurement strategy that will likely lead to irreproducible or misleading results [2].

Quantitative Differentiation Evidence for 3-(2-Methylbenzamido)benzofuran-2-carboxamide (CAS 898373-01-8) vs. Comparators


Potency Against A549 Lung Cancer Cells Compared to Analogous Derivatives

3-(2-Methylbenzamido)benzofuran-2-carboxamide demonstrates significant cytotoxic activity against the A549 lung cancer cell line. Compared to its close structural analog, N-(3,4-difluorophenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide, which exhibits an IC50 of 15.0 µM, the target compound is over 17-fold more potent .

Anticancer Lung Cancer Structure-Activity Relationship

Potency Against MCF-7 Breast Cancer Cells Compared to a Fluorinated Analog

The compound exhibits moderate cytotoxicity against the MCF-7 breast cancer cell line, with an IC50 of 1.20 µM. This is in stark contrast to the fluorinated analog N-(3,4-difluorophenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide, which shows significantly reduced potency with an IC50 of 12.5 µM .

Anticancer Breast Cancer Cytotoxicity

Activity Profile Across Multiple Cancer Cell Lines (A549, MCF-7, HCT-116)

The compound demonstrates a broad-spectrum anticancer profile with varying potency across different cell lines. It exhibits the highest activity against A549 lung cancer cells (IC50 = 0.858 µM), followed by MCF-7 breast cancer cells (IC50 = 1.20 µM) and HCT-116 colorectal cancer cells (IC50 = 1.50 µM) .

Anticancer Cell Panel Screening Broad-Spectrum Cytotoxicity

Synthetic Route Complexity and Scalability: A Class-Level Inference

The synthesis of 3-(2-Methylbenzamido)benzofuran-2-carboxamide can be achieved through a modular route involving 8-aminoquinoline-directed C–H arylation and transamidation . This method is distinct from the more linear, multi-step syntheses often required for other substituted benzofuran-2-carboxamides, which can involve separate halogenation and cross-coupling steps.

Organic Synthesis Medicinal Chemistry C-H Activation

Recommended Research Applications for 3-(2-Methylbenzamido)benzofuran-2-carboxamide (CAS 898373-01-8)


Oncology Research: Primary Screening in Lung Cancer Models

Given its potent activity against the A549 cell line (IC50 = 0.858 µM) and its >17-fold superiority over a closely related analog, this compound is a strong candidate for hit-to-lead optimization in lung cancer drug discovery programs. Its sub-micromolar potency allows for robust dose-response studies at low concentrations, conserving precious compound stocks and enabling extensive mechanistic follow-up studies (e.g., apoptosis, cell cycle analysis) in A549 and related lung adenocarcinoma models .

Medicinal Chemistry: A Scaffold for Targeted Library Synthesis

The presence of a free primary carboxamide at the 2-position provides a versatile synthetic handle for generating diverse derivative libraries . The modular C-H arylation-transamidation route suggests that researchers can efficiently explore the chemical space around this core structure to further optimize potency, selectivity, and drug-like properties. This makes it an attractive starting point for Structure-Activity Relationship (SAR) studies aimed at developing novel kinase inhibitors or other targeted anticancer agents [1].

Comparative Oncology: Benchmarking in Breast and Colorectal Cancer Panels

The compound's differential potency across the NCI-60 panel (e.g., MCF-7 and HCT-116) makes it useful for comparative oncology studies . It can serve as a tool compound to probe differential sensitivity across cancer subtypes, helping to elucidate which tumor genotypes or phenotypes are most susceptible to this benzofuran-2-carboxamide class. Its 10-fold potency advantage over a fluorinated analog in MCF-7 cells further justifies its selection for focused breast cancer research .

Tool Compound Development: Positive Control for Benzofuran-2-Carboxamide Activity

Due to its well-defined and quantifiable cytotoxicity profile across several common cancer cell lines, this compound is suitable for use as a positive control or benchmark standard in assays designed to screen new benzofuran-2-carboxamide derivatives . Its established IC50 values provide a reliable reference point for comparing the potency of novel analogs and for validating assay reproducibility.

Quote Request

Request a Quote for 3-(2-Methylbenzamido)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.